4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
CAS No.: 132740-55-7
Cat. No.: VC21258749
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132740-55-7 |
|---|---|
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol |
| Standard InChI | InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3 |
| Standard InChI Key | DAMMODNJHFWQSC-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)(CN)O |
| Canonical SMILES | CC(C)N1CCC(CC1)(CN)O |
Introduction
Chemical Identification and Physical Properties
Basic Identification Parameters
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is a piperidine derivative characterized by specific chemical identifiers that facilitate its classification and study. The compound is uniquely identified by its CAS registration number 132740-55-7, which enables standardized referencing across scientific literature and chemical databases. The IUPAC nomenclature identifies it as 4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol, providing a systematic naming convention that precisely describes its molecular structure. This naming system reflects the presence of a piperidine ring with specific functional group attachments at designated positions, allowing researchers to understand its basic structural elements before examining its molecular composition in detail.
The compound is characterized by a molecular formula of C9H20N2O, which quantifies its atomic composition of nine carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula yields a calculated molecular weight of 172.27 g/mol, a critical parameter for quantitative chemical analysis and formulation studies. Additional chemical identifiers include standardized notation systems such as InChI (InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3) and InChIKey (DAMMODNJHFWQSC-UHFFFAOYSA-N), which provide digital representations of the compound's structure that are machine-readable and unambiguous for database applications.
Structural Characteristics
The structural architecture of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol features a six-membered piperidine ring as its fundamental scaffold. This heterocyclic ring contains a nitrogen atom at position 1, which is substituted with a propan-2-yl (isopropyl) group. The distinctive feature of this compound is the presence of a quaternary carbon at position 4, which bears both a hydroxyl group and an aminomethyl substituent. This structural arrangement creates a tertiary alcohol functionality at the 4-position, while the aminomethyl group provides a primary amine at the terminus of a methylene linker.
The SMILES notation (CC(C)N1CCC(CC1)(CN)O) provides a linear textual representation of the compound's structure that can be algorithmically translated into a two-dimensional molecular structure. This notation system encodes information about atomic connectivity, bond types, and stereochemistry, offering a standardized format for computational chemistry applications and database searches. The presence of both basic nitrogen atoms and a hydroxyl group contributes to the compound's hydrogen bonding capabilities, which significantly influence its physical properties and potential biological interactions.
Comparative Analysis with Related Compounds
Structural Comparison with Related Piperidine Derivatives
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol possesses distinctive structural features that differentiate it from related piperidine derivatives. The presence of both the aminomethyl and propan-2-yl groups creates a unique chemical entity with potentially different physicochemical properties and biological activities compared to similar compounds. Related structures such as 4-(aminomethyl)piperidine lack the hydroxyl group at position 4 and the isopropyl substituent on the piperidine nitrogen, while 1-(propan-2-yl)piperidin-4-ol lacks the aminomethyl substituent.
Chemical Reactivity Profile
Functional Group Reactivity
The chemical reactivity of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is primarily determined by its functional groups: the tertiary alcohol, the primary amine, and the tertiary amine within the piperidine ring. Each of these functional groups exhibits characteristic reactivity patterns that can be exploited for chemical transformations or for understanding potential metabolic pathways if the compound were to be developed for biological applications.
The hydroxyl group at position 4 can undergo typical alcohol reactions such as esterification, etherification, and oxidation. As a tertiary alcohol, it would be resistant to oxidation under mild conditions but could participate in elimination reactions under appropriate conditions due to the presence of adjacent hydrogen atoms on the piperidine ring. The primary amine of the aminomethyl group can undergo various reactions including acylation, alkylation, and imine formation, providing multiple handles for further functionalization or conjugation to other molecules.
Future Research Directions
Expanded Structure-Activity Relationship Studies
Future research on 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol could benefit from comprehensive structure-activity relationship (SAR) studies to systematically explore how structural modifications affect its physicochemical properties and biological activities. Such studies would involve the synthesis of a series of analogs with variations in the substituents on the piperidine nitrogen, modifications to the aminomethyl group, or alterations to the hydroxyl functionality. These structural variations could potentially optimize properties such as target selectivity, metabolic stability, or pharmacokinetic parameters if the compound were to be developed for therapeutic applications.
Specific modifications worth investigating might include: replacement of the isopropyl group with other alkyl or functional groups to modulate the basicity of the piperidine nitrogen; conversion of the primary amine to secondary or tertiary amines to alter hydrogen bonding properties; or derivatization of the hydroxyl group to form ethers or esters with varying lipophilicity. Each of these modifications could potentially influence the compound's biological activity profile and provide insights into structure-function relationships.
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